molecular formula C11H10N2O2S B11767199 3-(2-Aminothiazol-4-yl)phenyl acetate

3-(2-Aminothiazol-4-yl)phenyl acetate

Cat. No.: B11767199
M. Wt: 234.28 g/mol
InChI Key: AQHBBAQPCAYWER-UHFFFAOYSA-N
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Description

3-(2-Aminothiazol-4-yl)phenyl acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether and ethyl acetate mixture as the mobile phase .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminothiazol-4-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminothiazol-4-yl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against multi-drug resistant strains.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Aminothiazol-4-yl)phenyl acetate involves its interaction with microbial enzymes and proteins. It inhibits the activity of key enzymes involved in cell wall synthesis and protein synthesis, leading to the death of microbial cells. The compound’s thiazole ring is crucial for its binding affinity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminothiazol-4-yl)phenyl acetate is unique due to its specific structural features that enhance its antimicrobial activity. The presence of both the thiazole ring and the phenyl acetate group contributes to its higher binding affinity and efficacy compared to simpler thiazole derivatives .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

[3-(2-amino-1,3-thiazol-4-yl)phenyl] acetate

InChI

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-3-8(5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13)

InChI Key

AQHBBAQPCAYWER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

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